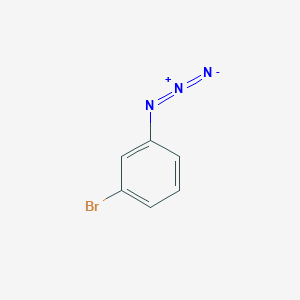

1-Azido-3-bromobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-azido-3-bromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-2-1-3-6(4-5)9-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKGUBBTVRHUGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340016 | |

| Record name | 1-azido-3-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101-89-5 | |

| Record name | 1-Azido-3-bromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2101-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-azido-3-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azido-3-bromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 1-Azido-3-bromobenzene

An In-Depth Technical Guide to 1-Azido-3-bromobenzene: Properties, Reactivity, and Applications

Introduction

This compound is a versatile bifunctional aromatic compound that serves as a valuable building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its structure incorporates two key functional groups: a reactive azide moiety and a synthetically adaptable bromo substituent. This unique combination allows for orthogonal chemical modifications, positioning it as a powerful tool for the construction of complex molecular architectures. The azide group is a cornerstone of "click chemistry," particularly in 1,3-dipolar cycloadditions, enabling the efficient formation of stable triazole rings. Simultaneously, the bromo group provides a handle for a wide array of cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of the , its synthesis, core reactivity, and critical safety considerations for its use in a research setting.

Part 1: Physicochemical and Structural Properties

This compound is a chemical reagent whose utility is defined by its distinct structural features. Due to its potential instability in pure form, particularly with respect to heat and shock, it is most commonly supplied and handled as a solution, typically around 0.5 M in a solvent like tert-butyl methyl ether.[1]

Key Property Summary

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | m-Bromophenyl azide, 3-Bromophenyl azide | [2] |

| CAS Number | 2101-89-5 | [1][2][3] |

| Molecular Formula | C₆H₄BrN₃ | [1][2][3] |

| Molecular Weight | 198.02 g/mol | [1][2][3] |

| Appearance | Typically a liquid solution | [1] |

| Storage Temperature | -20°C | [1] |

| InChI Key | KLKGUBBTVRHUGD-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=CC(=CC(=C1)Br)N=[N+]=[N-] | [2][4] |

Part 2: Synthesis Methodology

The most common and well-established method for synthesizing aryl azides is through the diazotization of an aromatic amine, followed by substitution with an azide salt. For this compound, the readily available precursor is 3-bromoaniline.

Workflow: Classical Synthesis from 3-Bromoaniline

Caption: Classical synthesis pathway for this compound.

Experimental Protocol: Synthesis from 3-Bromoaniline

This protocol is a representative procedure adapted from general methods for aryl azide synthesis.[5][6] Extreme caution must be exercised due to the formation of potentially explosive intermediates and products.

-

Diazotization:

-

In a flask surrounded by an ice-salt bath, dissolve 3-bromoaniline (1.0 eq) in an aqueous solution of hydrochloric acid (approx. 3 M, ~2.5 eq HCl). Stir until a fine slurry of the amine salt is formed and cool the mixture to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes.

-

-

Azide Substitution:

-

In a separate flask, dissolve sodium azide (NaN₃, 1.1 eq) in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. The addition should be controlled to manage gas (N₂) evolution.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Isolation:

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent under reduced pressure at low temperature.

-

The crude product should be used immediately or stored in solution at -20°C. Purification by chromatography is possible but should be done with caution due to the compound's instability.

-

Part 3: Core Reactivity and Chemical Properties

The synthetic power of this compound lies in the distinct and complementary reactivity of its two functional groups. This allows for a modular approach to building complex molecules.

A. Reactions of the Azide Group

The azide moiety is an energy-rich functional group primarily utilized in cycloadditions, reductions, and nitrene generation.

1. 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition / "Click" Chemistry)

Aryl azides are classic 1,3-dipoles that react with dipolarophiles, most notably alkynes, to form stable five-membered 1,2,3-triazole rings.[7] This transformation is a cornerstone of "click chemistry" and can be performed under thermal conditions, with copper(I) catalysis (CuAAC), or with strained alkynes in a catalyst-free manner (SPAAC).[8][9] The strain-promoted reaction is particularly valuable in biological and materials science applications where the toxicity of a copper catalyst is a concern.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

2. Reduction to 3-Bromoaniline

The azide group can be selectively reduced to a primary amine, providing a pathway to 3-bromoaniline or more complex derivatives. This transformation is highly efficient and compatible with a wide range of other functional groups. Common methods include the Staudinger reduction using phosphines (e.g., triphenylphosphine) followed by hydrolysis, or catalytic hydrogenation.[10] A recently discovered visible-light-induced method using a ruthenium catalyst offers a remarkably chemoselective and mild alternative.[10]

3. Thermal/Photolytic Nitrene Formation

Upon heating or UV irradiation, aryl azides lose dinitrogen gas (N₂) to generate a highly reactive nitrene intermediate.[11][12] This nitrene can undergo various subsequent reactions, including intramolecular cyclization, C-H bond insertion, or rearrangement.[12][13] This reactivity is frequently exploited in photoaffinity labeling to covalently link a molecule to a biological target.

B. Reactions of the Bromo Group

The bromine atom on the aromatic ring serves as a versatile coupling handle, primarily for the formation of new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.[14]

1. Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed reactions, allowing for the introduction of aryl, alkyl, or alkyne groups at the 3-position. Key examples include:

-

Suzuki Coupling: Reaction with a boronic acid or ester to form a biaryl linkage.

-

Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl-alkyne.

-

Heck Coupling: Reaction with an alkene.

-

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Caption: Suzuki cross-coupling reaction workflow.

Part 4: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following are the expected characteristic signals.

| Technique | Characteristic Feature | Expected Value/Region |

| Infrared (IR) | Strong, sharp asymmetric N₃ stretch | ~2100 cm⁻¹[15] |

| ¹H NMR | Aromatic protons | ~7.0-7.5 ppm |

| ¹³C NMR | Carbon attached to azide (C-N₃) | ~140 ppm |

| Carbon attached to bromine (C-Br) | ~122 ppm | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 197/199 (approx. 1:1 ratio) |

-

Note on Mass Spectrometry: The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Part 5: Safety and Handling

This compound is a hazardous substance that requires careful handling by trained personnel in a controlled laboratory environment.

GHS Hazard Classification[2]

| Hazard Class | Category | Pictogram | Signal Word |

| Self-reactive substances | Type B | 💥 | Danger |

| Skin corrosion/irritation | 2 | ❗ | Warning |

| Serious eye damage/irritation | 2 | ❗ | Warning |

| Specific target organ toxicity (single exposure) | 3 | ❗ | Warning |

Core Safety Directives

-

Explosion Hazard: Organic azides can be explosive, especially in concentrated or pure form. They are sensitive to heat, shock, and friction. Heating may cause a fire or explosion.[2] All operations should be conducted behind a blast shield.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[16][17]

-

Handling: Avoid all contact with skin and eyes and prevent inhalation of vapors.[16] Use in a well-ventilated fume hood. Keep away from all sources of ignition.[18]

-

Storage: Store as a dilute solution at the recommended temperature of -20°C in a tightly sealed container.[1]

-

Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste. Do not mix with strong acids or oxidizing agents.

Part 6: Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable intermediate in several advanced applications.

-

Medicinal Chemistry: It is used to generate libraries of novel compounds. The azide can be "clicked" onto an alkyne-functionalized scaffold, and the bromide can then be elaborated through various cross-coupling reactions, allowing for rapid diversification.[19]

-

Chemical Biology: The azide group allows for conjugation to biomolecules (proteins, nucleic acids, etc.) that have been modified to contain a strained alkyne.[20] This is a key technique in bioconjugation and activity-based protein profiling.

-

Materials Science: It can be used to functionalize surfaces or synthesize polymers. The azide can be used to attach the molecule to a surface via a click reaction, while the bromide remains available for further modification.[21]

Conclusion

This compound is a potent and versatile synthetic intermediate that offers chemists the ability to perform sequential, orthogonal modifications. Its azide and bromo functionalities provide reliable and high-yielding routes to complex molecular targets. While its reactivity is its greatest asset, it also necessitates stringent safety protocols due to the energetic nature of the azide group. When handled with appropriate care, this reagent serves as an enabling tool for innovation across the chemical sciences, from the development of new therapeutic agents to the creation of advanced functional materials.

References

-

Lewis, F. D., & Saunders, W. H. A Comparison of Thermal and Photochemical Rearrangements of Triarylmethyl and Related Azides. Journal of the American Chemical Society. [Link][11]

-

Lehman, P. A., & Berry, R. S. Flash photolytic decomposition of aryl azides. Measurement of an intramolecular closure rate. Journal of the American Chemical Society. [Link][12][22]

-

Rocha, L. C., et al. Supplementary Information for Chemoenzymatic Resolution of β-Azidophenylethanols. Journal of the Brazilian Chemical Society. [Link][15]

-

Fujita, M., et al. Supporting Information for Self-assembly of M24L48 polyhedra. Angewandte Chemie. [Link][23]

-

Spagnolo, P., & Zanirato, P. Thermal decomposition of aromatic azides. Formation of phenazines and related compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link][13]

-

Dommerholt, J., et al. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry. [Link][8][9]

-

The Royal Society of Chemistry. Supplementary Information for Copper-Catalyzed Azide-Alkyne Cycloaddition. [Link][25]

-

Zhang, Y., et al. Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes. Organic & Biomolecular Chemistry. [Link][26]

-

IJRPC. A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. [Link][20]

-

MDPI. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. [Link][27]

-

Li, Z., et al. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System. Journal of the American Chemical Society. [Link][10]

-

da Silva, F. C., et al. One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Journal of the Brazilian Chemical Society. [Link][5]

-

Chemwish. Mastering Organic Synthesis with 1-Bromo-3-iodobenzene. [Link][19]

-

Prakash, G. K. S., et al. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. [Link][14]

-

Reddy, K. L., et al. A Novel Synthesis of Bromobenzenes Using Molecular Bromine. Molecules. [Link][6]

-

Tussupbayev, S., et al. Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. Polymers. [Link][21]

Sources

- 1. 1-叠氮基-3-溴苯 溶液 ~0.5 M in tert-butyl methyl ether, ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C6H4BrN3 | CID 560794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Thermal decomposition of aromatic azides. Formation of phenazines and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. | Semantic Scholar [semanticscholar.org]

- 15. minio.scielo.br [minio.scielo.br]

- 16. gustavus.edu [gustavus.edu]

- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 18. fishersci.com [fishersci.com]

- 19. nbinno.com [nbinno.com]

- 20. ijrpc.com [ijrpc.com]

- 21. Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers [mdpi.com]

- 22. sci-hub.box [sci-hub.box]

- 23. application.wiley-vch.de [application.wiley-vch.de]

- 24. This compound [stenutz.eu]

- 25. rsc.org [rsc.org]

- 26. Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 27. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-Azido-3-bromobenzene: Synthesis, Properties, and Applications in Chemical Biology and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-azido-3-bromobenzene, a versatile chemical intermediate with significant applications in medicinal chemistry and bioconjugation. We will delve into its chemical identity, synthesis, physicochemical properties, and key reactions, with a particular focus on its utility as a building block in the construction of complex bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique reactivity of this compound.

Chemical Identity and Properties

IUPAC Name: this compound[1]

CAS Number: 2101-89-5[1]

Synonyms: m-Bromophenyl azide, 3-Bromophenyl azide, Benzene, 1-azido-3-bromo-[1]

This compound is an aromatic organic compound featuring both an azide (-N₃) and a bromo (-Br) functional group attached to a benzene ring at the meta position. This unique combination of functional groups makes it a valuable reagent in organic synthesis, particularly in the construction of novel heterocyclic systems and for bioconjugation via "click chemistry".

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄BrN₃ | PubChem[1] |

| Molecular Weight | 198.02 g/mol | PubChem[1] |

| Appearance | Typically a liquid, often supplied as a solution | Sigma-Aldrich[2] |

| Storage Temperature | -20°C | Sigma-Aldrich[2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the diazotization of 3-bromoaniline, followed by the substitution of the diazonium group with an azide. This two-step, one-pot procedure is a standard transformation in organic chemistry for the preparation of aryl azides.

Reaction Pathway

The synthesis proceeds via the formation of a diazonium salt from 3-bromoaniline under acidic conditions with a nitrite source, typically sodium nitrite. The resulting diazonium salt is then treated with sodium azide to yield the final product.

Caption: Synthesis of this compound from 3-bromoaniline.

Experimental Protocol

This is a representative protocol and should be adapted and performed by qualified personnel with appropriate safety precautions.

Materials:

-

3-bromoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice Bath

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 3-bromoaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

-

In a separate beaker, dissolve sodium azide in deionized water and cool the solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with continuous stirring. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

-

Extract the product into an organic solvent such as dichloromethane or diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Chemical Reactivity and Applications

The dual functionality of this compound provides two key handles for chemical modification, making it a versatile building block in organic synthesis and drug discovery.

The Azide Group: A Gateway to "Click Chemistry"

The azide functional group is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[3] The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring.[3][4] This reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for bioconjugation and the synthesis of complex molecules.[3]

Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The resulting triazole ring is not merely a linker; it is a bioisostere for amide bonds and can participate in hydrogen bonding and dipole-dipole interactions, often contributing to the biological activity of the final compound.

The Bromo Group: A Handle for Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, further expanding the molecular diversity that can be achieved from this starting material.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of an azide and a bromo group makes this compound a valuable tool for the synthesis of novel bioactive compounds. The azide allows for the introduction of the molecule into biological systems or for linking to other molecular fragments via click chemistry, while the bromo group can be used to modulate the electronic and steric properties of the molecule through subsequent modifications.

Heterocyclic compounds, many of which can be synthesized using building blocks like this compound, are prevalent in a vast number of approved drugs.[5] The introduction of bromine into a drug's structure can influence its pharmacokinetic and pharmacodynamic properties.[6]

Spectral Data

Characterization of this compound is typically performed using standard spectroscopic techniques.

FT-IR Spectroscopy: The most characteristic feature in the infrared spectrum of an organic azide is the strong, sharp absorption band corresponding to the asymmetric stretching of the N=N=N bond, which typically appears in the region of 2100-2160 cm⁻¹.[7]

NMR Spectroscopy:

-

¹H NMR: The aromatic protons of this compound will appear as a complex multiplet in the aromatic region of the spectrum (typically 7.0-7.5 ppm).

-

¹³C NMR: The carbon atom attached to the bromine atom (ipso-carbon) is expected to have a chemical shift influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone.[8] The aromatic carbons will resonate in the typical range of 110-140 ppm.

Safety and Handling

This compound is a hazardous substance and should only be handled by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

GHS Hazard Statements: [1]

-

H241: Heating may cause a fire or explosion. (Self-reactive substances and mixtures; Organic peroxides)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Organic azides are potentially explosive and should be handled with care. They can be sensitive to heat, shock, and friction. It is recommended to work with small quantities and to avoid heating the compound unless it is in solution. Commercial preparations are often supplied as a solution in a solvent like tert-butyl methyl ether to improve safety.[2]

Conclusion

This compound is a highly versatile and valuable chemical intermediate for researchers in organic synthesis, medicinal chemistry, and drug discovery. Its dual functionality allows for a wide range of chemical transformations, including the highly efficient and bioorthogonal "click" reaction and various cross-coupling reactions. This enables the construction of complex and diverse molecular architectures with potential therapeutic applications. As with all energetic compounds, proper safety precautions are paramount when handling this reagent.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from a valid URL.[1]

-

Organic Syntheses. (n.d.). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Retrieved from a valid URL.[9]

-

Shindo-Kano Laboratory. (n.d.). Synthesis of Bioactive compounds. Retrieved from a valid URL.[10]

-

Kählig, H. (2015). Synthesis of potentially bioactive compounds and tools for biological studies. Retrieved from a valid URL.[11]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from a valid URL.[12]

-

MDPI. (n.d.). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. Retrieved from a valid URL.[13]

-

ResearchGate. (n.d.). (A) 1H NMR spectrum and 13C NMR spectrum of AZO monomer. (B) 1H NMR.... Retrieved from a valid URL.[14]

-

Interchim. (n.d.). Azide conjugates - for Click chemistry. Retrieved from a valid URL.[15]

-

Carrasco, E., et al. (2017). Current trends towards the synthesis of bioactive heterocycles and natural products using 1,3-dipolar cycloadditions (1,3-DC) with azomethine ylides. SciSpace.[16]

-

Ley, S. V. (n.d.). Azide Synthesis. Professor Steven V. Ley Research Group. Retrieved from a valid URL.[17]

-

Sigma-Aldrich. (n.d.). Click Chemistry in Drug Discovery. Retrieved from a valid URL.[3]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Characterization of new Photoswitchable Azobenzene-containing poly(ε-caprolactones). Retrieved from a valid URL.[18]

-

Alfa Chemistry. (n.d.). Synthesis of Bromobenzene. Retrieved from a valid URL.[19]

-

Sigma-Aldrich. (n.d.). This compound 0.5M tert-butyl methyl ether, = 95.0 HPLC 2101-89-5. Retrieved from a valid URL.[2]

-

Hesse, M., et al. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from a valid URL.[20]

-

AAT Bioquest. (2025, October 10). Click Chemistry. Retrieved from a valid URL.[4]

-

National Center for Biotechnology Information. (n.d.). Editorial: Emerging heterocycles as bioactive compounds. Retrieved from a valid URL.[5]

-

Wilcken, R., et al. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388.[6]

-

National Center for Biotechnology Information. (2024, December 27). Click Chemistry Methodology: The Novel Paintbrush of Drug Design. Retrieved from a valid URL.[21]

-

International Journal of Pharmaceutical Sciences. (2024, October 19). An Insight Into Click Chemistry. Retrieved from a valid URL.[22]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from a valid URL.[8]

-

ResearchGate. (n.d.). FT-IR spectrum of 3-azido-1-aminopropylamine (APA), ν(azide) = 2088.5.... Retrieved from a valid URL.[7]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from a valid URL.[23]

Sources

- 1. rsc.org [rsc.org]

- 2. This compound 0.5M tert-butyl methyl ether, = 95.0 HPLC 2101-89-5 [sigmaaldrich.com]

- 3. Click Chemistry in Drug Discovery [sigmaaldrich.com]

- 4. Click Chemistry | AAT Bioquest [aatbio.com]

- 5. Editorial: Emerging heterocycles as bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C6H4BrN3) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. shindo-kano-lab.weebly.com [shindo-kano-lab.weebly.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. interchim.fr [interchim.fr]

- 16. scispace.com [scispace.com]

- 17. Azide Synthesis | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]

- 18. rsc.org [rsc.org]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. Thieme E-Books & E-Journals [thieme-connect.de]

- 21. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijpsjournal.com [ijpsjournal.com]

- 23. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

Technical Guide: Spectroscopic Characterization of 1-Azido-3-bromobenzene

Introduction: The Analytical Imperative for 1-Azido-3-bromobenzene

This compound (C₆H₄BrN₃) is a versatile bifunctional aromatic compound, serving as a critical building block in synthetic chemistry.[1][2][3] Its utility stems from the orthogonal reactivity of the azide and bromo moieties, enabling sequential modifications. The azide group is a precursor for nitrene generation, cycloadditions (e.g., "click chemistry"), and the synthesis of nitrogen-containing heterocycles, while the bromo group is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Given its role in the development of novel pharmaceuticals, functional materials, and chemical probes, unambiguous structural verification is paramount. The identity, purity, and stability of this compound cannot be assumed post-synthesis; they must be empirically proven. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this molecule. The methodologies and interpretations presented herein are grounded in established principles and serve as a self-validating framework for researchers in drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and assessing sample purity.

Molecular Structure and Positional Annotation

To facilitate a clear discussion of NMR data, the following diagram illustrates the IUPAC numbering scheme for the aromatic protons and carbons of this compound.

Caption: IUPAC numbering for this compound.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of a meta-disubstituted benzene ring presents a characteristic and complex pattern. The chemical shifts are influenced by the electronic effects of both the azide (-N₃) and bromo (-Br) substituents. The azide group is moderately activating via resonance and deactivating via induction, while the bromine atom is deactivating through induction but weakly donating via resonance.

Expected ¹H NMR Data (in CDCl₃)

| Proton | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Rationale |

|---|---|---|---|---|

| H2 | t | ~7.15 - 7.25 | J ≈ 2.0 | Appears as a triplet-like signal due to coupling to both H6 and H4 (ortho and para to Br, respectively). |

| H4 | ddd | ~7.30 - 7.40 | J ≈ 8.0, 2.0, 1.0 | Coupled to H5 (ortho), H2 (para), and H6 (meta). Often the most downfield signal. |

| H5 | t | ~7.00 - 7.10 | J ≈ 8.0 | Appears as a triplet due to ortho coupling with H4 and H6. |

| H6 | ddd | ~7.20 - 7.30 | J ≈ 8.0, 2.5, 1.0 | Coupled to H5 (ortho), H2 (meta), and H4 (para). |

Note: These are predicted values based on substituent effects. Actual spectra may show overlapping multiplets requiring advanced techniques like 2D-NMR for full assignment.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum is simpler in terms of multiplicity (with broadband proton decoupling) but highly informative for confirming the substitution pattern. The "heavy atom effect" of bromine causes a notable shielding (upfield shift) of the carbon to which it is attached (C3).[4]

¹³C NMR Data

| Carbon | Approx. Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C1 (-N₃) | ~141 | The azide group deshields the attached carbon. |

| C2 | ~125 | Influenced by both substituents. |

| C3 (-Br) | ~123 | Shielded due to the heavy atom effect of bromine. |

| C4 | ~131 | Deshielded, para to the azide group. |

| C5 | ~130 | Standard aromatic carbon chemical shift. |

| C6 | ~120 | Shielded, ortho to the azide group. |

Data sourced from spectral databases.[1]

Experimental Protocol: NMR Spectrum Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and ensure it is properly positioned.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference. Aim for a narrow, symmetrical lineshape.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-45° pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover 0 to 220 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra manually.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups. For this compound, the most diagnostic absorption is the strong, sharp peak from the asymmetric stretch of the azide moiety.

Characteristic IR Absorptions

The presence of the azide and bromo groups, along with the aromatic ring, gives rise to a distinct IR fingerprint.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2110 | Strong, Sharp | Azide (N₃) Asymmetric Stretch |

| ~1580, ~1470 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1260 | Medium | Azide (N₃) Symmetric Stretch |

| ~1100 - 1000 | Medium | Aromatic C-H In-Plane Bending |

| Below 800 | Medium-Strong | Aromatic C-H Out-of-Plane Bending |

| Below 600 | Medium | C-Br Stretch |

The most crucial peak for confirming the success of an azidation reaction is the intense band around 2110 cm⁻¹.[5] Its absence would indicate the starting material or a side product is present instead.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a modern, convenient method that requires minimal sample preparation.

Caption: Proposed EI-MS fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating the analyte from volatile impurities before mass analysis.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to 250 °C with a split ratio of 50:1.

-

Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion (M⁺˙) and confirm its isotopic pattern for bromine.

-

Analyze the major fragment ions and compare them to the expected fragmentation pathway.

-

Conclusion: A Triad of Analytical Confidence

The structural elucidation of this compound is a clear demonstration of the synergy between NMR, IR, and MS. IR spectroscopy provides a rapid confirmation of the crucial azide functional group. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that validate the elemental composition. Finally, NMR spectroscopy provides the unambiguous, high-resolution map of the molecular skeleton, confirming the precise arrangement of substituents on the aromatic ring. By employing these three techniques in concert, researchers can proceed with confidence, knowing their starting material is structurally correct and pure, thereby ensuring the integrity and reproducibility of their subsequent scientific endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Stenutz. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of a relevant article]. Retrieved from a relevant RSC publication. (Note: A generic reference is used as the specific article was not provided, but methodology is exemplified in their publications like [Link])

-

PubChemLite. (n.d.). This compound (C6H4BrN3). Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

Lieber, E., Rao, C. N. R., Chao, T. S., & Hoffman, C. W. W. (1957). Infrared Spectra of Organic Azides. Analytical Chemistry, 29(6), 916–923. [Link]

-

Abramovitch, R. A., Kyba, E. P., & Scriven, E. F. V. (1971). Mass spectrometry of aryl azides. The Journal of Organic Chemistry, 36(25), 3796–3802. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of 1-Azido-3-bromobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Energetic Landscape of an Aryl Azide

1-Azido-3-bromobenzene (C₆H₄BrN₃) is a valuable reagent in organic synthesis, particularly in the construction of complex nitrogen-containing molecules and in applications like "click chemistry."[1] However, the presence of the azido (-N₃) functional group places this compound in the category of energetic materials, demanding a thorough understanding of its stability and meticulous adherence to proper storage and handling protocols.[2][3] This guide provides an in-depth analysis of the chemical properties, stability profile, and requisite safety measures for this compound, grounded in established principles for managing organic azides. Our objective is to empower researchers to utilize this versatile compound with the highest degree of safety and efficacy.

Core Chemical Properties and Stability Assessment

Understanding the intrinsic properties of this compound is the foundation for its safe management. The molecule's stability is largely dictated by the energetic azide group attached to the brominated aromatic ring.

Molecular Structure and Properties:

| Property | Value | Source |

| CAS Number | 2101-89-5 | [4][5] |

| Molecular Formula | C₆H₄BrN₃ | [4][5] |

| Molecular Weight | 198.02 g/mol | [4] |

| Appearance | Typically supplied as a liquid solution | |

| Common Solvent | ~0.5 M in tert-butyl methyl ether |

Assessing Explosive Potential: The Rules of Thumb

Organic azides are known for their potential to decompose violently when subjected to external energy sources such as heat, light, friction, or shock.[2][3] Two widely accepted guidelines help in assessing the potential hazard of a given organic azide:

-

Carbon-to-Nitrogen Ratio (C/N): This rule suggests that the number of nitrogen atoms should not exceed the number of carbon atoms. For this compound (C₆H₄BrN₃), the C/N ratio is 6 carbons to 3 nitrogens (2:1). This ratio is generally considered acceptable for the synthesis and handling of small quantities, though caution is still paramount.[2]

-

The Rule of Six: This guideline posits that for a compound to be relatively safe, there should be at least six carbon atoms for each energetic functional group (like an azide).[1] In this case, with one azide group and six carbon atoms, this compound meets the minimum threshold of this rule.

While these rules provide a useful preliminary assessment, it is critical to remember that aromatic azides are generally less stable than their aliphatic counterparts.[1] The electronic nature of the benzene ring can influence the stability of the azide group.

Thermal Stability and Decomposition Pathway

The primary safety concern with this compound is its potential for rapid, exothermic decomposition upon heating. The thermal decomposition of aryl azides typically proceeds through the loss of nitrogen gas (N₂) to form a highly reactive nitrene intermediate.[6][7] This nitrene can then undergo various reactions, including intramolecular cyclization or intermolecular reactions, which can be harnessed for synthetic purposes but also contribute to the compound's hazardous nature if uncontrolled.[7][8]

Caption: Thermal decomposition of this compound.

Recommended Storage and Handling Protocols

Strict adherence to proper storage and handling procedures is non-negotiable to mitigate the risks associated with this compound.

Storage Conditions

The primary goal of storage is to prevent the accumulation of energy that could trigger decomposition.

| Parameter | Recommendation | Rationale | Source |

| Temperature | -20°C | To minimize thermal energy input and slow potential decomposition pathways. | [10] |

| Light | Store in the dark (amber containers) | To prevent photochemical decomposition. | [2][9] |

| Container | Original supplier container; avoid metal. Plastic is preferable. | To prevent the formation of highly shock-sensitive heavy metal azides. | [2][9][11] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) is good practice. | To prevent potential reactions with atmospheric components. | General best practice |

| Quantity | Store only the minimum quantity required for immediate use. | To minimize the potential impact of an accidental decomposition. | [3] |

Handling Procedures: A Step-by-Step Workflow

All manipulations involving this compound must be conducted with the understanding that it is a potentially explosive substance.

Preparation:

-

Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound and any other reagents being used.[3]

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety goggles, a face shield, and appropriate chemical-resistant gloves (nitrile gloves are generally adequate for incidental contact).[9][11]

-

Engineering Controls: All work must be performed inside a certified chemical fume hood. The use of a blast shield is strongly recommended.[9][11]

-

Work Area: Ensure the work area is free of clutter and incompatible materials. Post a warning sign indicating that an azide experiment is in progress.[1]

Manipulation:

-

Use Non-Metal Utensils: Never use metal spatulas or other metal utensils to handle the compound. This is to avoid the formation of dangerously sensitive metal azides.[2][11]

-

Avoid Incompatible Materials:

-

Acids: Contact with acids can form hydrazoic acid, which is highly toxic and explosive.[2][11]

-

Heavy Metals: Avoid all contact with heavy metals and their salts.[1][9]

-

Halogenated Solvents: Do not use solvents like dichloromethane or chloroform, as they can form extremely unstable di- and tri-azidomethane.[2][3]

-

-

Temperature Control: If the reaction requires heating, use a well-controlled heating mantle with a temperature probe and conduct the reaction behind a blast shield on the smallest possible scale.

-

Work in Solution: Whenever possible, handle this compound as a dilute solution rather than as a neat substance to reduce the shock sensitivity.[2]

Waste Disposal:

-

Dedicated Waste Container: Azide-containing waste must be collected in a separate, clearly labeled waste container.[3]

-

Avoid Mixing: Do not mix azide waste with other waste streams, especially acidic or metallic waste.[9]

-

Quenching (if applicable): For small residual amounts, consider quenching the azide to a more stable amine derivative before disposal, following established and validated laboratory procedures.

-

Professional Disposal: All azide waste must be disposed of through an official chemical waste program.[2]

Caption: Safe handling workflow for this compound.

Conclusion: A Mandate for Vigilance

This compound is a powerful synthetic tool, but its utility is intrinsically linked to the respect researchers afford its energetic nature. By understanding its stability profile, adhering to stringent storage protocols, and executing meticulous handling procedures, scientists can confidently and safely incorporate this reagent into their research and development workflows. The principles of minimizing external energy input, preventing contact with incompatible materials, and utilizing appropriate engineering and personal protective controls are the cornerstones of a robust safety culture when working with this and other organic azides.

References

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from University of Pittsburgh Environmental Health and Safety. [Link]

-

School of Chemistry, University College Dublin. (2018, April). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from UCD School of Chemistry. [Link]

-

Environmental Health and Safety, University of Washington. Azide Compounds. Retrieved from UW Environmental Health & Safety. [Link]

-

UC Santa Barbara Environmental Health & Safety. (n.d.). Standard Operating Procedure: Sodium Azide and Organic Azides. Retrieved from UC Santa Barbara EH&S. [Link]

-

Huisgen, R., et al. (2017). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. National Institutes of Health. [Link]

-

University of New Mexico, Department of Chemistry & Chemical Biology. (2021, February 16). Standard Operating Procedure: Safe Handling of Azido Compounds. Retrieved from UNM Department of Chemistry. [Link]

-

Smolinsky, G. (1961). Thermal Reactions of Substituted Aryl Azides: The Nature of the Azene Intermediate. Journal of the American Chemical Society. [Link]

-

Xie, S., Zhang, Y., Ramström, O., & Yan, M. (2015). Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes. Chemical Science. [Link]

-

PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information. [Link]

Sources

- 1. safety.fsu.edu [safety.fsu.edu]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. ucd.ie [ucd.ie]

- 4. This compound | C6H4BrN3 | CID 560794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03510D [pubs.rsc.org]

- 9. ehs.ucsb.edu [ehs.ucsb.edu]

- 10. 2101-89-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. chemistry.unm.edu [chemistry.unm.edu]

An In-Depth Technical Guide to 1-Azido-3-bromobenzene: Synthesis, Commercial Availability, and Applications in Chemical Biology and Drug Discovery

This guide provides a comprehensive technical overview of 1-Azido-3-bromobenzene, a versatile chemical intermediate of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical properties, synthesis, commercial availability, and key applications, with a focus on providing practical, field-proven insights and methodologies.

Introduction to this compound: A Versatile Building Block

This compound (CAS No. 2101-89-5) is an aromatic organic compound featuring both an azide (-N₃) and a bromo (-Br) functional group on a benzene ring. This unique bifunctionality makes it a highly valuable reagent in organic synthesis, particularly as a building block for more complex molecules. The azide group serves as a versatile handle for "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the bromine atom can participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This dual reactivity allows for the sequential and regioselective introduction of different molecular fragments, a crucial strategy in the synthesis of novel therapeutic agents and functional materials.

Chemical Properties:

| Property | Value |

| CAS Number | 2101-89-5[1][2][3] |

| Molecular Formula | C₆H₄BrN₃[1][2] |

| Molecular Weight | 198.02 g/mol [1] |

| Appearance | Typically a liquid |

| Storage Temperature | -20°C is recommended for long-term stability[4] |

Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers, catering to the needs of research and development laboratories. The compound is often supplied as a neat liquid or as a solution in an appropriate solvent, such as tert-butyl methyl ether, to enhance its stability and ease of handling. When sourcing this reagent, it is crucial to consider the purity, concentration (if in solution), and the supplier's reputation for quality and reliability.

| Supplier | Product Name/Description | Purity/Concentration |

| Santa Cruz Biotechnology | This compound | Research Grade[1] |

| Alfa Chemistry | This compound | ≥96%[5] |

| Sigma-Aldrich (Merck) | This compound solution | ~0.5 M in tert-butyl methyl ether, ≥95.0% (HPLC)[4] |

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound due to the potential hazards associated with organic azides.

Synthesis of this compound: A Step-by-Step Protocol

The most common and reliable method for the synthesis of this compound is through the diazotization of 3-bromoaniline, followed by the introduction of the azide group via a reaction with sodium azide. This two-step, one-pot procedure is widely used in academic and industrial laboratories.

Underlying Principles and Mechanistic Insights

The synthesis hinges on the conversion of the primary aromatic amine (-NH₂) of 3-bromoaniline into a diazonium salt (-N₂⁺), which is a highly reactive intermediate. This is achieved through treatment with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The resulting 3-bromobenzenediazonium chloride is then treated with sodium azide (NaN₃), which acts as a nucleophile, displacing the nitrogen gas (N₂) to form the desired this compound.

The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The amine group of 3-bromoaniline then attacks the nitrosonium ion, and after a series of proton transfers and elimination of a water molecule, the diazonium ion is formed.[6][7]

Caption: Synthesis of this compound from 3-bromoaniline.

Detailed Experimental Protocol

Materials:

-

3-bromoaniline

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Preparation of the Amine Salt Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromoaniline (1.0 eq) in a mixture of concentrated HCl and water at room temperature. Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Diazotization: While maintaining the temperature between 0 and 5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise to the stirred amine salt solution. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt. Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

-

Azidation: In a separate beaker, dissolve sodium azide (1.2 eq) in water. Add this solution dropwise to the cold diazonium salt solution. Vigorous nitrogen evolution will be observed. Allow the reaction mixture to stir at 0-5 °C for 1 hour, and then let it warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Safety Precaution: Organic azides are potentially explosive and should be handled with care. Avoid heating the neat compound to high temperatures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Spectroscopic Characterization

Proper characterization of this compound is essential to confirm its identity and purity. The key spectroscopic techniques used are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show distinct signals for the aromatic protons. Due to the substitution pattern, a complex splitting pattern is expected in the aromatic region (typically between 7.0 and 7.5 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the six aromatic carbons. The carbon attached to the bromine atom will be shifted upfield due to the "heavy atom effect".[8]

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of this compound is a strong, sharp absorption band around 2100-2150 cm⁻¹ corresponding to the asymmetric stretching vibration of the azide group.[9]

Applications in Organic Synthesis and Drug Discovery

The synthetic utility of this compound is primarily centered around the sequential functionalization of its two reactive sites.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound readily participates in the CuAAC reaction with terminal alkynes to form highly stable 1,4-disubstituted 1,2,3-triazole rings.[10] This "click" reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.[11] The resulting triazole ring is a common pharmacophore in many bioactive molecules, exhibiting a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[12]

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Exemplary Protocol for CuAAC Reaction:

Materials:

-

This compound

-

A terminal alkyne (e.g., phenylacetylene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol and water (as solvent)

-

Standard laboratory glassware

Procedure:

-

In a reaction vial, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

A Building Block for Bioactive Molecules

The triazole products formed from this compound can be further elaborated using the bromine handle. The C-Br bond can be subjected to various palladium-catalyzed cross-coupling reactions to introduce additional complexity and diversity, which is a powerful strategy in the synthesis of potential drug candidates. This sequential "click" and cross-coupling approach allows for the rapid construction of libraries of complex molecules for biological screening. For instance, the bromine can be replaced with aryl, heteroaryl, or alkyl groups, providing access to a wide range of novel chemical entities.

Safety and Handling

Organic azides are energetic compounds and should be handled with caution. This compound is no exception.

-

Potential for Explosion: Avoid exposure to heat, shock, or friction. It is recommended to handle small quantities and to use a safety shield.

-

Toxicity: While specific toxicity data for this compound is limited, aryl azides, in general, should be handled as toxic compounds. Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a cool, dark, and well-ventilated area, away from heat sources. A storage temperature of -20°C is often recommended.[4]

-

Disposal: Dispose of any waste containing azides according to institutional and local regulations for hazardous chemical waste.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its dual functionality allows for the efficient and modular construction of complex molecules through a combination of click chemistry and cross-coupling reactions. This guide has provided a comprehensive overview of its properties, synthesis, commercial availability, and key applications, along with detailed experimental protocols. By understanding and applying the principles and techniques outlined herein, researchers can effectively utilize this compound to advance their synthetic goals and contribute to the development of new bioactive compounds.

References

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

BYJU'S. Diazotization Reaction Mechanism. [Link]

-

Longdom Publishing. Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. [Link]

-

Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link]

-

Careers360. Diazotization Reaction Mechanism - Detailed Information with FAQs. [Link]

-

Stenutz. This compound. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

- Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.

-

ResearchGate. Synthesis of Bioactive 1,2,3-Triazole Fused Macrocycles via Azide-Alkyne Cycloaddition. [Link]

-

INIS-IAEA. Synthesis of substituted bromobenzene derivatives via bromoanilines. A moderately selective ortho-bromination of [14C]-aniline. [Link]

-

National Center for Biotechnology Information. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]

-

Datapdf. Infrared Spectra of Organic Azides. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

ResearchGate. A Fluorogenic 1,3-Dipolar Cycloaddition Reaction of 3-Azidocoumarins and Acetylenes. [Link]

-

National Center for Biotechnology Information. On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Neliti. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]

-

Royal Society of Chemistry. Base-Catalyzed Synthesis of Aryl Amides from Aryl Azides and Aldehydes. [Link]

-

ResearchGate. Reagents for Bromination; Application in the Synthesis of Diterpenes, Sesquiterpenes and Bioactive Compounds. [Link]

-

YouTube. Synthetic Route (Aniline to meta-Bromoaniline). [Link]

- Google Patents.

-

Doc Brown's Chemistry. Infrared Spectroscopy. [Link]

-

ResearchGate. (A) 1H NMR spectrum and 13C NMR spectrum of AZO monomer. (B) 1H NMR.... [Link]

-

National Center for Biotechnology Information. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

-

Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

MDPI. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. [Link]

-

National Center for Biotechnology Information. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. [Link]

-

YouTube. CuAAC click triazole synthesis - laboratory experiment. [Link]

-

SpectraBase. Bromobenzene. [Link]

Sources

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents [PeerJ] [peerj.com]

- 3. Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents | NSF Public Access Repository [par.nsf.gov]

- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. jenabioscience.com [jenabioscience.com]

- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 10. longdom.org [longdom.org]

- 11. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 12. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Azido-3-bromobenzene

This guide provides a comprehensive technical overview of the molecular structure and conformation of 1-Azido-3-bromobenzene, a valuable building block in organic synthesis and potential lead compound in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the molecule's physicochemical properties, conformational dynamics, and electronic structure.

Introduction: The Significance of Substituted Phenyl Azides

Phenyl azides are a class of organic compounds characterized by the covalent attachment of an azido (-N₃) group to a benzene ring. They are widely utilized as precursors for the generation of highly reactive nitrenes, which can undergo a variety of transformations, including C-H insertion, aziridination, and rearrangement reactions. The substitution pattern on the phenyl ring plays a crucial role in modulating the reactivity and stability of the corresponding nitrene intermediate. This compound, with its meta-substituted bromine atom, presents an interesting case study in the interplay of steric and electronic effects on molecular geometry and conformational preference. Understanding these structural nuances is paramount for predicting its reactivity and designing novel synthetic methodologies.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic compound with the chemical formula C₆H₄BrN₃ and a molecular weight of 198.02 g/mol .[1][2][3] Its fundamental identifiers are listed in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 2101-89-5 | Santa Cruz Biotechnology[2] |

| Molecular Formula | C₆H₄BrN₃ | PubChem[1] |

| Molecular Weight | 198.02 g/mol | PubChem[1] |

| SMILES | C1=CC(=CC(=C1)Br)N=[N+]=[N-] | PubChemLite[4] |

| InChIKey | KLKGUBBTVRHUGD-UHFFFAOYSA-N | PubChemLite[4] |

The presence of both an azido group and a bromine atom on the phenyl ring imparts a unique combination of properties to the molecule, influencing its polarity, reactivity, and intermolecular interactions.

Conformational Analysis: The Rotational Barrier of the Azido Group

A key aspect of the molecular structure of this compound is the conformation of the azido group relative to the phenyl ring. The rotation around the C-N bond is not free and is governed by a rotational barrier.

Insights from Computational Studies on Phenyl Azides

While a specific experimental crystal structure for this compound is not publicly available, extensive computational studies on phenyl azide and its derivatives provide valuable insights into its likely conformation. Density Functional Theory (DFT) calculations on phenyl azide have shown that the molecule adopts a planar ground state, where the azido group lies in the same plane as the benzene ring.[5] This planarity is attributed to the partial double bond character of the C-N bond due to conjugation between the p-system of the phenyl ring and the azido group.[5] The transition state for rotation occurs when the azido group is perpendicular to the plane of the phenyl ring.[5]

Recent DFT studies on 4-Azido-N-Phenylmalemide have further explored the energetics of azido group rotation. These studies indicate a relatively low rotational barrier, on the order of 0.15 to 0.17 eV, suggesting that at room temperature, the azido group can overcome this barrier, leading to conformational flexibility.[6]

The Influence of the Meta-Bromo Substituent

In this compound, the bromine atom is in a meta position relative to the azido group. This substitution pattern is expected to have a more pronounced electronic effect than a steric one on the conformation of the azido group. The bromine atom is an inductively withdrawing and weakly deactivating group. The electronic effect of the azide substituent on an aromatic system has been shown to be "chimeric," acting as an inductively withdrawing group with negligible resonance contribution in some systems, while being a strong π-donor in others.[7] The interplay of these electronic effects will influence the electron density distribution in the phenyl ring and the rotational barrier of the C-N bond. It is hypothesized that the meta-bromo substitution will have a minor impact on the rotational barrier height compared to the unsubstituted phenyl azide.

The logical relationship for determining the preferred conformation is outlined in the following diagram:

Caption: Factors determining the conformation of this compound.

Based on these considerations, this compound is predicted to have a largely planar ground state conformation, with a relatively low barrier to rotation for the azido group.

Experimental Protocols: Synthesis and Characterization

Synthesis of this compound

A common and effective method for the synthesis of aryl azides is the nucleophilic substitution of an aryl halide with sodium azide. A general procedure, adapted for the synthesis of this compound from 1,3-dibromobenzene, is provided below.

Experimental Workflow:

Sources

- 1. This compound | C6H4BrN3 | CID 560794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1-叠氮基-3-溴苯 溶液 ~0.5 M in tert-butyl methyl ether, ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. PubChemLite - this compound (C6H4BrN3) [pubchemlite.lcsb.uni.lu]

- 5. worldscientific.com [worldscientific.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. hammer.purdue.edu [hammer.purdue.edu]

An In-depth Technical Guide to the Electronic Properties of 1-Azido-3-bromobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

1-Azido-3-bromobenzene is a halogenated aryl azide that serves as a versatile building block in organic synthesis and a valuable tool in chemical biology and drug discovery. Its unique electronic properties, arising from the interplay between the electron-withdrawing azide and bromine substituents on the aromatic ring, govern its reactivity and spectroscopic behavior. This guide provides a comprehensive exploration of the electronic landscape of this compound, offering insights into its synthesis, handling, and characterization, with a focus on the causality behind its chemical behavior.

Molecular Structure and Physicochemical Properties

This compound, also known as m-bromophenyl azide, possesses the chemical formula C₆H₄BrN₃.[1] The molecule consists of a benzene ring substituted with an azide group (-N₃) at position 1 and a bromine atom (-Br) at position 3.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2101-89-5 | [1] |

| Molecular Weight | 198.02 g/mol | [1] |

| Molecular Formula | C₆H₄BrN₃ | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)Br)N=[N+]=[N-] | [1] |

| InChIKey | KLKGUBBTVRHUGD-UHFFFAOYSA-N | [1] |

| Form | Typically a liquid | |

| Storage Temperature | -20°C |

Safety and Handling of Aryl Azides

Organic azides are energetic compounds and must be handled with caution.[2][3] The presence of a high nitrogen content relative to carbon can indicate potential instability. For aryl azides, the stability is generally enhanced by the aromatic ring; however, rapid heating can lead to explosive decomposition.

Core Safety Directives:

-

Thermal Stability: Avoid rapid heating. Most aromatic azides decompose in the range of 150–200°C. The presence of ortho substituents can decrease stability.

-

Light Sensitivity: Aryl azides are sensitive to UV light, which can induce the formation of highly reactive nitrene intermediates. Store in the absence of light, preferably in amber containers.[2]

-

Mechanical Shock: Avoid friction and grinding of solid aryl azides.

-

Chemical Incompatibility:

-

Acids: Avoid contact with strong acids, as this can liberate highly toxic and explosive hydrazoic acid.[2]

-

Metals: Do not use metal spatulas or allow contact with heavy metals, as this can form highly shock-sensitive heavy metal azides.[2][4]

-

Halogenated Solvents: Avoid using halogenated solvents like dichloromethane and chloroform as reaction media, as they can form explosively unstable di- and tri-azidomethane.[3]

-

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

-

Waste Disposal: Azide-containing waste should be collected separately and quenched to a stable derivative (e.g., an amine) before disposal according to institutional protocols.[2] Never dispose of azide solutions down the drain, as they can react with lead or copper pipes to form explosive metal azides.[4]

Synthesis of this compound